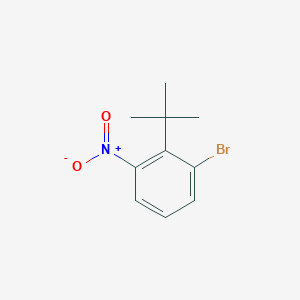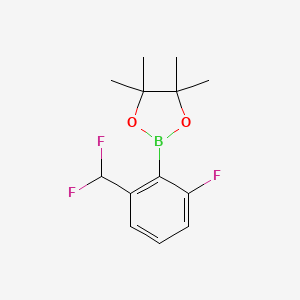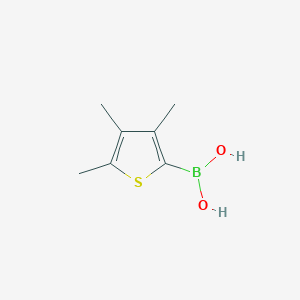
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate is an organic compound with the molecular formula C14H19BrO4S It is a derivative of benzoic acid and contains bromine, sulfur, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate typically involves the bromination of a suitable precursor, followed by esterification and thioether formation. One common method involves the following steps:
Bromination: A precursor compound, such as 2-methylbenzoic acid, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Thioether Formation: The final step involves the reaction of the ester with 2,2-diethoxyethanethiol in the presence of a base like sodium hydride to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to modify the ester or thioether groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and thioether groups can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Lacks the thioether group, making it less versatile in certain reactions.
Methyl 5-((2,2-diethoxyethyl)thio)-2-methylbenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Methyl 3-bromo-5-((2,2-dimethoxyethyl)thio)-2-methylbenzoate: Contains a different ether group, which can influence its solubility and reactivity.
Uniqueness
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate is unique due to the combination of bromine, ester, and thioether functional groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C15H21BrO4S |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
methyl 3-bromo-5-(2,2-diethoxyethylsulfanyl)-2-methylbenzoate |
InChI |
InChI=1S/C15H21BrO4S/c1-5-19-14(20-6-2)9-21-11-7-12(15(17)18-4)10(3)13(16)8-11/h7-8,14H,5-6,9H2,1-4H3 |
Clé InChI |
TYTXGYDRWVZPEY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CSC1=CC(=C(C(=C1)Br)C)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
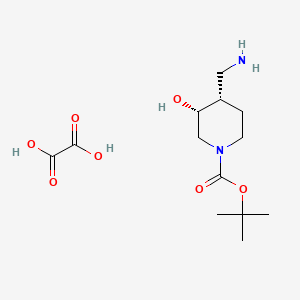
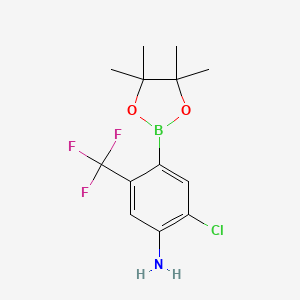

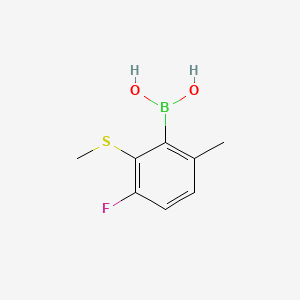
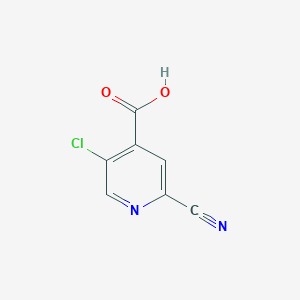
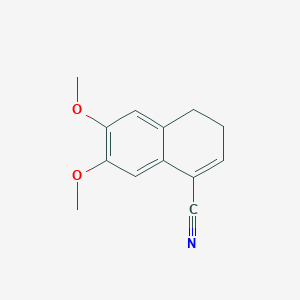
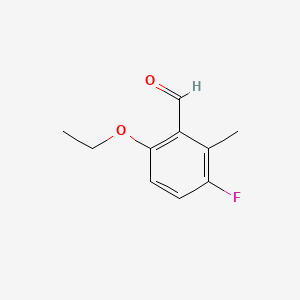
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
